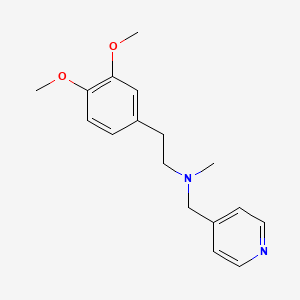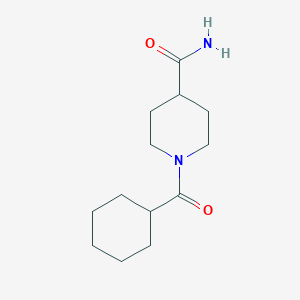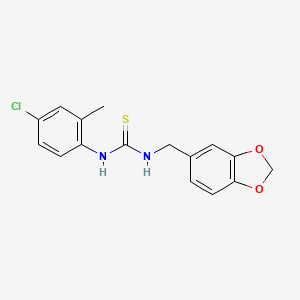
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, also known as DCPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Further research in this area may lead to new discoveries and advancements in fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins in cells, leading to its anti-inflammatory and anti-tumor properties. 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has also been found to disrupt the cell membrane of certain insects, leading to its insecticidal properties.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to have various biochemical and physiological effects, depending on its concentration and the system in which it is used. In cells, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and tumor growth. In insects, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to disrupt the cell membrane, leading to paralysis and death.
実験室実験の利点と制限
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several advantages and limitations for lab experiments. One advantage is its potential for use in the development of new drugs and materials. However, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is also toxic at high concentrations, making it difficult to work with in certain settings. Additionally, the mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, making it difficult to predict its effects in different systems.
将来の方向性
Further research in the area of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde may lead to new discoveries and advancements in various fields. In medicine, future research may focus on the development of new drugs based on the anti-inflammatory and anti-tumor properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. In agriculture, future research may focus on the development of new pesticides based on the insecticidal properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. In materials science, future research may focus on the development of new materials based on the properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. Additionally, further research may be needed to fully understand the mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde and its effects in different systems.
合成法
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with 2-chloroacetyl chloride in the presence of a base, or the reaction of 2,4-dichlorophenylhydrazine with 2-chloroacetaldehyde in the presence of a catalyst. These methods have been studied and optimized for yield and purity, allowing for the production of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde on a larger scale.
科学的研究の応用
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases. In agriculture, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential use as a pesticide, as it has been found to have insecticidal properties. In materials science, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential use in the development of new materials, such as polymers and coatings.
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-15)14-11/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHNSMCZGBOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)





![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)

![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)

